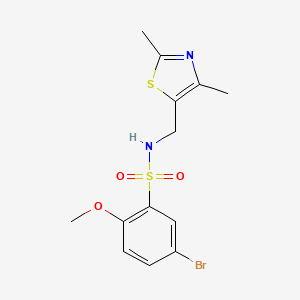

5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O3S2/c1-8-12(20-9(2)16-8)7-15-21(17,18)13-6-10(14)4-5-11(13)19-3/h4-6,15H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFQYFONVUSXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(C=CC(=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate thioamides with alpha-halo ketones in the presence of a base.

Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s uniqueness lies in its 2,4-dimethylthiazole substituent, which distinguishes it from other sulfonamide derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Property Comparison

Key Differences and Implications

In contrast, analogs like 11m and 11p feature benzoisoxazole, which has higher aromaticity and may confer rigidity to the molecule . The 2,4-dimethyl groups on the thiazole in the target compound likely increase lipophilicity, enhancing blood-brain barrier penetration compared to polar substituents in 5h or 5i .

Substituent Effects: Methoxy vs. Bromine Positioning: The 5-bromo substitution is conserved across multiple analogs (target, 5h, 11m), suggesting its critical role in electronic modulation or steric effects during target binding .

Physical Properties: The high purity (≥95–99.11%) across analogs reflects optimized synthetic protocols, particularly in sulfonyl chloride coupling reactions . Higher melting points in benzoisoxazole derivatives (e.g., 11m at 167–168°C) suggest superior crystallinity compared to thiazole or non-heterocyclic analogs .

Biological Activity

5-Bromo-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C12H14BrN3O2S

- Molecular Weight : 348.23 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and the thiazole moiety contributes to its unique biological properties.

Anticancer Activity

Recent studies have shown that compounds containing thiazole rings exhibit significant anticancer properties. The activity of this compound has been evaluated against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-431 (epidermoid carcinoma) | <10 | |

| Jurkat (T-cell leukemia) | <15 | |

| HCT-15 (colon carcinoma) | <20 |

The compound demonstrated cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances potency against these cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study assessed its efficacy against a range of bacterial strains, revealing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Mechanism

The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations have shown that it interacts with proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic interactions .

Antimicrobial Mechanism

The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the thiazole ring is crucial for enhancing membrane permeability, allowing the compound to exert its effects on bacterial cells effectively .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study utilized the MTT assay to quantify cell proliferation and confirmed apoptosis through flow cytometry analysis .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, the compound was tested against clinical isolates of resistant bacteria. The results indicated that it exhibited superior activity compared to standard antibiotics such as norfloxacin and ampicillin .

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies substituent integration (e.g., methoxy singlet at δ ~3.8 ppm, thiazole-methyl groups as doublets).

- Mass Spectrometry (LCMS) : Verifies molecular weight (theoretical: 403.3 g/mol).

- Elemental Analysis : Confirms C, H, N, S, Br content within ±0.4% of theoretical values .

What solubility and storage conditions are recommended?

Basic Question

- Solubility : Moderately soluble in DMSO (>10 mM) and methanol (~5 mM). Insoluble in water.

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation .

How to design bioactivity assays for this compound?

Advanced Question

- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrases, histone deacetylases) based on structural analogs .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., HDAC8 inhibition with Boc-Lys(Ac)-AMC substrate).

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

- Controls : Include DMSO (vehicle) and known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

How do structural modifications influence activity?

Advanced Question (SAR Analysis)

- Thiazole Substituents : Increasing lipophilicity (e.g., cyclopentyl vs. methyl) enhances membrane permeability but may reduce solubility.

- Methoxy Group : Replacement with hydroxyl (e.g., via BBr3 demethylation) can improve hydrogen bonding but reduce metabolic stability.

- Sulfonamide Linker : Rigidifying the N-alkyl chain (e.g., benzyl vs. methyl) affects target binding entropy .

How to resolve contradictions in biological data across studies?

Advanced Question

- Assay Variability : Standardize protocols (e.g., pH, temperature) for enzyme assays.

- Purity Verification : Re-analyze conflicting batches via HPLC (>95% purity).

- Structural Confirmation : Re-examine crystallography data (e.g., compare with N-(5-chloro-2-methoxyphenyl)benzenesulfonamide analogs) .

What strategies optimize synthetic yield?

Advanced Question

- Reaction Solvent : Use THF over DCM for better amine coupling efficiency.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.

- Workflow : Adopt flow chemistry for precise temperature control and scalability (e.g., Omura-Sharma-Swern oxidation methods) .

Can computational modeling predict mechanism of action?

Advanced Question

- Docking Studies : Use AutoDock Vina to model interactions with HDAC8 (PDB: 1T69). Focus on sulfonamide-Zn²⁺ coordination.

- MD Simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) with GROMACS.

- QSAR : Corrogate substituent electronegativity (Hammett σ) with IC50 values .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.